molecular formula C₂₂H₂₉FN₃O₉P B1150399 Enantiomer of Sofosbuvir

Enantiomer of Sofosbuvir

Número de catálogo B1150399
Peso molecular: 529.45
Clave InChI: TTZHDVOVKQGIBA-JSNLVWLESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enantiomer of Sofosbuvir is an this compound, a prescription medicine for the treatment of patients with chronic hepatitis C. There is no biological activity report on this compound until now.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Efficacy Sofosbuvir, a nucleotide hepatitis C virus (HCV) NS5B polymerase inhibitor, exhibits pangenotypic antiviral activity and a high genetic barrier to resistance. It has shown remarkable clinical efficacy in patients with chronic hepatitis C across various genotypes, with high sustained virological response (SVR) rates. Particularly, interferon-free treatment with sofosbuvir plus ribavirin has been effective in patients with HCV genotypes 1, 2, and 3, and in special populations such as patients co-infected with HCV and HIV, and those undergoing liver transplantation. The tolerability of oral sofosbuvir is generally favorable, making it an important advancement in chronic hepatitis C treatment (Keating, 2014) (Liu et al., 2014).

Analytical and Bioanalytical Methods The analytical methods for detecting and quantifying Sofosbuvir in pharmaceutical formulations and biological samples have been a subject of research. Techniques such as HPLC-based methods with UV/Vis spectrophotometric, fluorescence, and mass spectrometric detection are commonly utilized. The development of these analytical methods is crucial for future Sofosbuvir analytical approaches or investigations (Pathak, Bhardwaj, & Godela, 2022).

Therapeutic Efficacy in Special Populations Sofosbuvir-based regimens have been demonstrated to be safe and effective in patients with special conditions such as chronic and end-stage kidney disease. Clinical trials and real-world practice settings indicate that full-dose sofosbuvir-based regimens have high rates of efficacy and acceptable safety and tolerability profiles in these populations, without increased risk for cardiac adverse events or clinically meaningful changes in kidney function (Sise, McQuaid, & Martin, 2021).

Model-Based Meta-Analysis Model-based meta-analysis has been utilized to compare the efficacy of sofosbuvir-based treatments in patients with chronic HCV infection. This method generates knowledge regarding hypothetical head-to-head trials that have not been conducted previously, providing insights into the effectiveness of various sofosbuvir-based treatments (Pérez‐Pitarch et al., 2016).

Health Economic Evaluations Health economic evaluations of sofosbuvir for the treatment of chronic hepatitis C have been conducted to assess its cost-effectiveness compared with regimens without sofosbuvir. Despite the high treatment costs, sofosbuvir-based regimens are considered cost-effective in most patients, addressing the current debate regarding pricing and affordability (Luhnen et al., 2016).

Propiedades

Fórmula molecular

C₂₂H₂₉FN₃O₉P

Peso molecular

529.45

Nombre IUPAC

propan-2-yl (2R)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m1/s1

Clave InChI

TTZHDVOVKQGIBA-JSNLVWLESA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Enantiomer of Sofosbuvir
Reactant of Route 2
Reactant of Route 2
Enantiomer of Sofosbuvir
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Enantiomer of Sofosbuvir
Reactant of Route 4
Reactant of Route 4
Enantiomer of Sofosbuvir
Reactant of Route 5
Reactant of Route 5
Enantiomer of Sofosbuvir
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Enantiomer of Sofosbuvir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.